Lipophilicity Advantage: 2-(4-Fluorophenoxy)aniline Exhibits Higher logP than Non-Fluorinated 2-Phenoxyaniline
The presence of the para-fluorine atom on the phenoxy ring increases the calculated octanol-water partition coefficient (logP) of 2-(4-fluorophenoxy)aniline to 2.75, compared with 2.46 for the non-fluorinated analog 2-phenoxyaniline (CAS 2688-84-8) . This ΔlogP of +0.29 log units corresponds to approximately a 1.95-fold increase in lipophilicity, a magnitude consistent with the well-established effect of aromatic fluorine substitution on logP (~+0.2 to +0.4 log units per fluorine on a phenyl ring) [1]. Within the broader phenoxyaniline family, 5-fluoro-2-phenoxyaniline (logP 3.02) and 4-phenoxyaniline (logP 3.64) occupy even higher lipophilicity ranges, while 2-(4-fluorophenoxy)aniline occupies a mid-range lipophilicity window potentially favorable for balancing membrane permeability with aqueous solubility in lead optimization campaigns .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.75 |
| Comparator Or Baseline | 2-Phenoxyaniline (CAS 2688-84-8): logP = 2.46; 5-Fluoro-2-phenoxyaniline: logP = 3.02; 4-Phenoxyaniline (CAS 139-59-3): logP = 3.64 |
| Quantified Difference | ΔlogP = +0.29 vs. 2-phenoxyaniline (1.95-fold increase in lipophilicity); logP lower than 5-fluoro-2-phenoxyaniline (Δ = -0.27) and 4-phenoxyaniline (Δ = -0.89) |
| Conditions | Calculated logP values from ChemSrc database using ACD/Labs predictive algorithm |
Why This Matters
Higher logP relative to the non-fluorinated parent improves predicted membrane permeability for intracellular targets, while remaining lower than more lipophilic analogs reduces the risk of promiscuous off-target binding and poor aqueous solubility—making 2-(4-fluorophenoxy)aniline a balanced starting point for drug-like molecule synthesis.
- [1] Gleeson EC et al. Marine Drugs. 2015;13(4):2030-2045. Fluorophenoxyanilide derivatives demonstrate up to 7-fold improvement in Cav2.2 inhibition, attributed in part to fluorine-mediated lipophilicity and electronic effects. View Source
